Product packaging for Z-Lys-obzl benzenesulfonate(Cat. No.:CAS No. 68973-36-4)

Z-Lys-obzl benzenesulfonate

Cat. No.: B554315
CAS No.: 68973-36-4
M. Wt: 528.6 g/mol
InChI Key: ZYQPTGXDPNAHSO-FYZYNONXSA-N
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Description

Overview of Nα-Benzyloxycarbonyl-L-lysine Benzyl (B1604629) Ester Benzenesulfonate (B1194179) as a Multifunctional Reagent

Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate, often abbreviated as Z-Lys-OBzl benzenesulfonate, is a prime example of a doubly protected amino acid derivative that functions as a versatile building block in chemical synthesis. chemimpex.combertin-bioreagent.com In this compound, the α-amino group of L-lysine is protected by a benzyloxycarbonyl (Z) group, and the α-carboxyl group is protected as a benzyl ester (OBzl). The side-chain ε-amino group remains free, but the entire molecule is supplied as a stable, crystalline benzenesulfonate salt. chemimpex.com This specific arrangement of protecting groups makes it a highly useful intermediate. chemimpex.com

The dual protection of the α-amino and α-carboxyl groups allows for chemistry to be directed towards the ε-amino group of the lysine (B10760008) side chain. Alternatively, it can be used in peptide synthesis where the entire protected lysine unit is incorporated into a growing peptide chain, with subsequent selective deprotection steps to continue chain elongation or modification. chemimpex.com

Table 1: Physicochemical Properties of Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate

Property Value
Synonyms Z-L-Lys-OBzl·Benzenesulfonate, this compound
CAS Number 68973-36-4
Molecular Formula C₂₇H₃₂N₂O₇S
Molecular Weight 528.62 g/mol
Appearance White to Off-white solid
Purity ≥97% to ≥98% chemimpex.comcaymanchem.com
Melting Point >104°C (decomposes) chemicalbook.com

| Solubility | Soluble in DMSO, Methanol (B129727); Slightly soluble in water chemicalbook.comcaymanchem.com |

This table was generated using data from multiple sources. chemimpex.comcaymanchem.comchemicalbook.combiosynth.com

A significant research finding highlighting the utility of this compound is its use as a key reactant in the concise total synthesis of glucosepane (B12743330). caymanchem.comchemicalbook.comcaymanchem.com Glucosepane is a complex cross-link that forms between lysine and arginine side chains in proteins and is implicated in the pathophysiology of diabetes and aging. chemicalbook.com The synthesis of such a complex natural product demonstrates the value of this compound as a specialized and reliable building block. caymanchem.comcaymanchem.com It is also used more broadly in the synthesis of various lysine-containing peptide derivatives. bertin-bioreagent.comcaymanchem.com

Historical Context of Benzyloxycarbonyl (Z) and Benzyl Ester (OBzl) Protecting Groups in Peptide Chemistry and Related Disciplines

The history of chemical peptide synthesis was fundamentally changed by the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group. In 1932, Max Bergmann and Leonidas Zervas introduced this group, which is formed by the reaction of an amine with benzyl chloroformate. wikipedia.orgmasterorganicchemistry.comwiley-vch.de This discovery was revolutionary because the Z group provided robust protection for the amino group under the conditions required for peptide bond formation, yet it could be readily removed by catalytic hydrogenation without damaging the newly formed peptide bond. wikipedia.orgwikipedia.org This method, known as the Bergmann-Zervas synthesis, was the first truly successful and general procedure for controlled peptide synthesis and established the foundation for the entire field. wikipedia.orgwikipedia.org For two decades, it remained the predominant method for peptide construction. wikipedia.org The "Z" abbreviation is used in honor of its discoverer, Zervas. masterorganicchemistry.comwikipedia.org

The benzyl ester (OBzl) group serves as a common protecting group for the carboxylic acid function of an amino acid. wiley-vch.de Like the Z group, it is stable under many reaction conditions but can be cleaved by catalytic hydrogenation or by strong acids. peptide.comwiley-vch.de The use of benzyl-based protecting groups for both the N-terminus (as part of the Z group) and the C-terminus (as the OBzl ester) became a common strategy in what is known as the Boc/Bzl protection scheme in solid-phase peptide synthesis. peptide.com In this approach, a different, more acid-labile group (Boc) is used for temporary N-terminal protection, while benzyl-based groups offer more permanent side-chain protection. peptide.com The development of these protecting groups enabled chemists to move beyond simple dipeptides and systematically construct longer, more complex peptide chains, paving the way for milestones such as the first chemical synthesis of a peptide hormone, oxytocin. masterorganicchemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32N2O7S B554315 Z-Lys-obzl benzenesulfonate CAS No. 68973-36-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonic acid;benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQPTGXDPNAHSO-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68973-36-4
Record name L-Lysine, N2-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68973-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Nα Benzyloxycarbonyl L Lysine Benzyl Ester Benzenesulfonate and Its Derivatives

Strategies for the Preparation of Nα-Benzyloxycarbonyl-L-lysine Benzyl (B1604629) Ester

The preparation of the core molecule, Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester, requires a carefully orchestrated sequence of reactions to ensure high yield and purity. This involves the selective protection of the α-amino group, esterification of the carboxylic acid, and finally, the formation of the desired salt.

α-Amino Group Protection via Benzyloxycarbonylation (Z-protection)

The first step in the synthesis is the protection of the α-amino group of L-lysine using a benzyloxycarbonyl (Z) group. This is a common strategy in peptide chemistry to prevent the amine from participating in subsequent reactions. The reaction is typically carried out by treating L-lysine with benzyl chloroformate in an aqueous alkaline solution. The basic conditions are necessary to deprotonate the amino group, rendering it nucleophilic for the attack on the benzyl chloroformate.

A critical aspect of this step is the selective protection of the α-amino group over the ε-amino group of the lysine (B10760008) side chain. This can be achieved by controlling the reaction pH and stoichiometry of the reagents. For instance, the use of a copper(II) complex of lysine can temporarily block the α-amino and carboxyl groups, allowing for the selective acylation of the ε-amino group, which can then be followed by the protection of the α-amino group. However, for the synthesis of the Nα-protected derivative, direct acylation under controlled conditions is often employed.

Carboxyl Group Esterification with Benzyl Alcohol

Following the protection of the α-amino group, the carboxylic acid functionality is esterified with benzyl alcohol. This reaction is typically carried out under acidic conditions, which catalyze the esterification process. A common method involves heating the Nα-Z-L-lysine with benzyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid or benzenesulfonic acid. unimi.it To drive the reaction to completion, the water formed during the esterification is often removed azeotropically using a Dean-Stark apparatus with a suitable solvent like cyclohexane. unimi.it

The choice of solvent is crucial to prevent racemization. While solvents like toluene (B28343) can be used, they often require higher temperatures that can lead to a loss of stereochemical integrity. nih.gov Cyclohexane has been shown to be an effective solvent, allowing for the azeotropic removal of water at a lower temperature, thus preserving the chirality of the amino acid derivative. nih.gov

Formation of the Benzenesulfonate (B1194179) Salt

The final step in the synthesis of the target compound is the formation of the benzenesulfonate salt. This is achieved by treating the Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester with benzenesulfonic acid. The salt formation occurs through an acid-base reaction between the basic ε-amino group of the lysine derivative and the acidic sulfonic acid. The resulting salt is typically a crystalline solid that is more stable and easier to handle than the free base. The product can be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether or ethyl acetate (B1210297) and then isolated by filtration. nih.gov This salt formation not only aids in purification but also enhances the compound's solubility in certain solvents, which can be advantageous for subsequent applications. chemimpex.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions at each step of the synthesis is crucial for maximizing the yield and ensuring the high purity of the final product. gyrosproteintechnologies.com Key parameters that can be optimized include the choice of reagents, reaction temperature, reaction time, and purification methods.

Table 1: Key Parameters for Optimization in the Synthesis of Nα-Z-L-lysine Benzyl Ester Benzenesulfonate

StepParameter to OptimizeConditions and ConsiderationsExpected Outcome
α-Amino Group Protection Reagent StoichiometryPrecise control of benzyl chloroformate amount to favor α-amino protection.Minimized formation of di-protected and ε-protected byproducts.
pH ControlMaintaining an alkaline pH (e.g., 8.5-9.5) to facilitate the reaction.Enhanced reaction rate and selectivity.
Carboxyl Group Esterification CatalystUse of p-toluenesulfonic acid or benzenesulfonic acid.Efficient catalysis of the esterification reaction.
SolventCyclohexane is preferred over toluene to prevent racemization. nih.govPreservation of stereochemical integrity.
TemperatureRefluxing at the boiling point of the azeotropic mixture.Complete removal of water to drive the reaction forward.
Salt Formation Solvent for PrecipitationAddition of ethyl acetate or diethyl ether. nih.govEfficient precipitation and isolation of the pure salt.
Overall Process Purification MethodsRecrystallization or column chromatography.High purity of the final product.

By carefully controlling these parameters, it is possible to achieve high yields of Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate with excellent purity, suitable for its intended applications in peptide synthesis and other areas of chemical research. gyrosproteintechnologies.comcreative-peptides.com

Role of Nα Benzyloxycarbonyl L Lysine Benzyl Ester Benzenesulfonate in Protecting Group Chemistry

Selective Deprotection Methodologies

The removal of the Z and OBzl protecting groups is a critical step that must be performed efficiently and without damaging the synthesized molecule. The primary methods involve catalytic hydrogenolysis and, less commonly for this pair, acidolysis.

Catalytic hydrogenolysis is the most common and mildest method for cleaving both Z and OBzl groups. thieme-connect.demasterorganicchemistry.com The reaction involves treating the protected substrate with a hydrogen source in the presence of a metal catalyst. acsgcipr.orgacsgcipr.org

Catalysts : Palladium on an activated carbon support (Pd/C) is the most frequently used catalyst. taylorfrancis.comresearchgate.net Other catalysts include palladium black or palladium hydroxide (B78521) (Pearlman's catalyst). acsgcipr.orgorgsyn.org

Hydrogen Source : The reaction can be performed using hydrogen gas (H₂), often under atmospheric or slightly elevated pressure. Alternatively, transfer hydrogenation can be employed, using hydrogen donors like ammonium (B1175870) formate (B1220265) (HCOONH₄), formic acid, or 1,4-cyclohexadiene, which can be safer and more convenient than handling H₂ gas. acsgcipr.orgresearchgate.net

Reaction Conditions : The hydrogenolysis is typically carried out in alcoholic solvents such as methanol (B129727) or ethanol (B145695), or in other polar solvents like DMF, ethyl acetate (B1210297), or acetic acid at room temperature. thieme-connect.deresearchgate.net

Products : The hydrogenolysis of the Z group yields the free amine, carbon dioxide (from the decomposition of an unstable carbamic acid intermediate), and toluene (B28343). taylorfrancis.comtotal-synthesis.com The cleavage of the OBzl ester produces the free carboxylic acid and toluene. acsgcipr.org

ParameterDescription
Catalyst 10% Palladium on Carbon (Pd/C), Palladium Black, Pd(OH)₂
Hydrogen Source H₂ gas, Ammonium Formate, Formic Acid, 1,4-Cyclohexadiene
Solvent Methanol, Ethanol, DMF, Ethyl Acetate, Acetic Acid
Byproducts Toluene, Carbon Dioxide

While catalytic hydrogenolysis is the preferred method, benzyl (B1604629) esters can also be cleaved under acidic conditions. However, they are significantly more stable to acid than tert-butyl (tBu) based protecting groups. nih.govwiley-vch.de Cleavage of an OBzl group requires strong acids, such as liquid hydrogen fluoride (B91410) (HF), hydrogen bromide (HBr) in acetic acid, or strong Lewis acids. wiley-vch.deresearchgate.net

Trifluoroacetic acid (TFA) at high concentrations (e.g., 95%), often used for final deprotection in peptide synthesis, can cleave benzyl esters, although more slowly than tBu esters. google.comgoogle.com The Z group is also susceptible to cleavage by these strong acids. thieme-connect.detotal-synthesis.com Therefore, achieving selective deprotection of OBzl in the presence of a Z group using acid is challenging and generally not a preferred orthogonal strategy. The main utility of acid-lability is in final deprotection steps where simultaneous cleavage of multiple benzyl-type and other acid-labile groups is desired. csic.es

Catalytic Hydrogenolysis: The mechanism of hydrogenolysis occurs on the surface of the palladium catalyst. acsgcipr.orgacsgcipr.org

Adsorption : The benzyl group of the substrate and the hydrogen molecules adsorb onto the active sites of the catalyst.

Cleavage : The catalyst facilitates the cleavage of the weak benzyl-oxygen bond (C-O).

Product Formation :

For the Z group , this cleavage forms toluene and an unstable carbamic acid intermediate. This intermediate rapidly decomposes to release the free amine and carbon dioxide. taylorfrancis.com

For the OBzl group , the reaction yields the free carboxylic acid and toluene. acsgcipr.org

Acid-Labile Deprotection: The mechanism for the acid-catalyzed cleavage of a benzyl ester involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. researchgate.net However, the more accepted pathway for benzyl ester cleavage is an Sₙ1-type mechanism:

Protonation : The ether oxygen of the ester is protonated by the strong acid.

Carbocation Formation : The protonated ester cleaves to form the free carboxylic acid and a stable benzyl carbocation.

Scavenging : The benzyl carbocation is trapped by a nucleophilic scavenger (like anisole (B1667542) or thioanisole) present in the reaction mixture to prevent it from causing side reactions. researchgate.netgoogle.com

Acid-Labile Deprotection of Benzyl Esters (e.g., using Trifluoroacetic Acid)

Applications of Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate (B1194179) in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid support. rsc.org Z-Lys-OBzl benzenesulfonate serves as a critical building block in this process, particularly when the incorporation of a lysine (B10760008) residue with a free side-chain amino group is required for subsequent modifications.

Integration as an Amino Acid Building Block in Peptide Chain Elongation

In SPPS, the general cycle involves the deprotection of the Nα-amino group of the resin-bound amino acid, followed by coupling with the next Nα-protected amino acid in the sequence. rsc.org When this compound is used, its free Nε-amino group allows for its direct integration into the growing peptide chain.

The process typically involves:

Activation: The carboxylic acid of the incoming this compound is activated using a coupling reagent.

Coupling: The activated amino acid is then coupled to the deprotected Nα-amino group of the peptide chain anchored to the solid support.

Deprotection: Following the completion of the peptide sequence, the protecting groups are removed. The Z and benzyl ester groups are typically removed simultaneously via catalytic hydrogenation.

This integration allows for the synthesis of peptides where the lysine side chain is available for further functionalization, such as the attachment of biotin (B1667282), fluorophores, or other reporter groups.

Strategies for Minimizing Undesired Side Reactions during SPPS Coupling and Deprotection

While SPPS is a powerful technique, several side reactions can occur, potentially leading to impurities and reduced yields. The use of this compound requires careful consideration of reaction conditions to mitigate these issues.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
Racemization Loss of stereochemical integrity at the chiral center of the amino acid during activation and coupling.Use of L-lysine starting material helps prevent racemization. Employing specific coupling reagents and additives, such as HOBt or Oxyma, can suppress racemization.
Diketopiperazine Formation An intramolecular cyclization reaction that can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin.This is more prevalent with certain amino acid sequences. The use of di- or tripeptide building blocks can sometimes bypass this issue.
Incomplete Coupling/Deprotection Failure to complete the coupling or deprotection steps leads to deletion sequences or truncated peptides.Monitoring the reaction progress using tests like the Kaiser test and employing a double coupling or deprotection cycle when necessary.
Side Chain Acylation Unwanted acylation of the free Nε-amino group of the lysine residue during coupling of subsequent amino acids.While the Nε-amino group is intended to be free, in some synthetic strategies, it might be temporarily protected with a group orthogonal to the Z and benzyl ester groups to prevent this.

Careful control of reaction parameters such as solvent, temperature, and the choice of coupling reagents is crucial for minimizing these side reactions and ensuring the synthesis of the desired peptide with high purity.

Utility in Solution-Phase Peptide Synthesis

Before the widespread adoption of SPPS, peptide synthesis was primarily conducted in solution. Solution-phase peptide synthesis remains a valuable technique, especially for the large-scale production of peptides and for the synthesis of complex, cyclic, or modified peptides.

In solution-phase synthesis, this compound is also a key building block. uni-regensburg.de The synthesis involves the coupling of protected amino acid fragments in a suitable solvent. After each coupling step, the product is isolated and purified before proceeding to the next step. The protecting groups on this compound provide the necessary temporary masking of the reactive Nα-amino and carboxyl groups, while leaving the Nε-amino group available for specific reactions if desired. The solubility and stability of the benzenesulfonate salt are advantageous in this context as well. cymitquimica.com

For example, it has been used in the synthesis of lysine peptide derivatives and in the total synthesis of complex natural products like glucosepane (B12743330). caymanchem.combertin-bioreagent.com The removal of the Z and benzyl ester protecting groups is typically achieved in the final steps of the synthesis through catalytic hydrogenation.

Advanced Applications of Nα Benzyloxycarbonyl L Lysine Benzyl Ester Benzenesulfonate in Chemical Synthesis

Synthesis of Complex Peptide Derivatives

Z-Lys-obzl benzenesulfonate (B1194179) serves as a cornerstone in the synthesis of complex peptide derivatives. nih.govsemanticscholar.orgbevital.no The strategic placement of the Z and benzyl (B1604629) protecting groups on the lysine (B10760008) backbone offers significant advantages in solution-phase and solid-phase peptide synthesis (SPPS). acs.orgcaymanchem.com The benzenesulfonate salt form enhances the compound's stability and handling properties, making it a reliable reagent in the laboratory. caymanchem.com

The primary utility of this compound lies in its ability to introduce a lysine residue with its ε-amino group available for further functionalization. Once the peptide backbone is assembled, the orthogonal protecting groups can be selectively removed. For instance, the benzyl ester can be cleaved under hydrogenolysis conditions, while the Z group is also susceptible to similar reduction or acidic conditions. This differential stability allows chemists to unmask specific reactive sites at desired stages of a synthetic sequence. This controlled reactivity is paramount when constructing peptides with non-standard modifications, such as internal lactam bridges, or when attaching reporter molecules like fluorophores or biotin (B1667282) to the lysine side chain.

Researchers have utilized Z-Lys-obzl benzenesulfonate as a key intermediate for creating specifically modified peptide chains. bevital.nocaymanchem.com Its application facilitates the development of peptide-based drugs and tools for chemical biology, where precise structural modifications are essential for modulating biological activity, improving stability, and enhancing bioavailability. bevital.no

Total Synthesis of Natural Products and Related Biomolecules

The structural complexity of natural products often demands a synthetic route that is both precise and efficient. This compound has proven to be an effective starting material in these demanding syntheses, most notably in the creation of the advanced glycation end-product (AGE), glucosepane (B12743330). caymanchem.comresearchgate.net

Application in the Total Synthesis of Glucosepane

Glucosepane is a highly complex, protein-derived cross-link formed from the reaction of glucose with lysine and arginine residues. semanticscholar.orgscitechdaily.com Implicated in the pathophysiology of diabetes and the aging process, its study was long hampered by the lack of chemically pure material. nih.govlifespan.io In 2015, a landmark achievement by the laboratory of David A. Spiegel reported the first concise total synthesis of glucosepane, a feat that relied on Nα-Z-L-lysine benzyl ester as a key starting component. caymanchem.comresearchgate.net

This synthesis provided the scientific community with access to homogeneous glucosepane, enabling the generation of specific antibodies and facilitating detailed investigations into its biological role. lifespan.io The availability of synthetic glucosepane is critical for developing tools to study its impact on human health and for screening for molecules that could inhibit or reverse its formation. lifespan.io

Pathways and Stereocontrol Considerations in Complex Molecule Construction

The successful pathway involved several key transformations:

Convergent Design : The synthesis strategy brought together two complex fragments late in the process, which is an efficient approach for building complex molecules.

Amadori Rearrangement : The synthesis commenced from a protected glucose derivative, diacetone-D-glucose, which underwent a key Amadori rearrangement to form an oxo-azepine intermediate. scitechdaily.com

Sigmatropic Rearrangement and Cyclization : The oxo-azepine was then elaborated through a sequence involving a sigmatropic rearrangement and cyclization to build the intricate bicyclic core of glucosepane. scitechdaily.com

Stereocontrol : The synthesis was fully enantioselective, meaning it produced a single, desired stereoisomer out of many possibilities. nih.govacs.org This control is critical, as the biological activity of complex molecules is highly dependent on their three-dimensional structure.

The development of a one-pot method to create the nonaromatic 4H-imidazole was a pivotal innovation that enabled the successful completion of the total synthesis. nih.govacs.org This synthetic route provides access to all possible stereoisomers of glucosepane, making it an invaluable tool for studying this important biomolecule. acs.orgscitechdaily.com

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. This compound is a valuable precursor in this field, particularly for creating analogues of enzyme substrates or products.

Incorporation into Transition-State Analogues for Enzymatic Inhibition

One powerful strategy in drug design is the creation of transition-state analogues, molecules that mimic the high-energy transition state of an enzyme-catalyzed reaction. These analogues can bind to the enzyme's active site with high affinity, acting as potent inhibitors.

In the development of inhibitors for the bacterial enzyme MurE ligase, a critical component in cell wall biosynthesis, researchers have used the deprotonated form of this compound (H-L-Lys(Z)-OBzl). researchgate.net They synthesized methyleneamino pseudopeptides, which serve as transition-state analogues. researchgate.net The key step involved the reductive amination between an N-protected α-amino aldehyde and H-L-Lys(Z)-OBzl. researchgate.net This reaction forms a stable -CH₂-NH- linkage in place of a cleavable peptide bond, effectively mimicking the tetrahedral intermediate of the MurE-catalyzed reaction and inhibiting the enzyme. researchgate.net

Construction of Product Analogues for Biochemical Studies

In addition to transition-state analogues, the synthesis of molecules that mimic the final product of an enzymatic reaction provides valuable tools for biochemical and mechanistic studies. Such analogues can help elucidate binding interactions within the enzyme's active site without being subject to the reverse reaction.

The same research targeting the MurE enzyme also described the synthesis of product analogues. researchgate.net In this approach, H-L-Lys(Z)-OBzl was coupled directly with a piperidine-4-carboxylic acid derivative. researchgate.net This was achieved using the coupling reagent diphenylphosphoryl azide (B81097) (DPPA) to form a stable amide bond, resulting in a molecule that structurally resembles the natural product of the MurE reaction. researchgate.net These product analogues are instrumental for studying enzyme kinetics, performing binding assays, and for use as standards in analytical methods.

Strategies for Conformational Restriction in Bioactive Peptide Analogues

The conformational flexibility of peptides often limits their therapeutic potential due to reduced receptor affinity and susceptibility to proteolysis. qyaobio.comrsc.org To overcome these limitations, chemists employ strategies to constrain the peptide's structure into a bioactive conformation. qyaobio.com The incorporation of protected lysine derivatives like Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate is instrumental in these strategies.

One common approach is the formation of lactam bridges, where the side-chain amino group of lysine is covalently linked to the side-chain carboxyl group of an amino acid like aspartate or glutamate. nih.govgoogle.com By placing the lysine and the acidic residue at specific positions within the peptide sequence (e.g., i, i+4), it is possible to induce and stabilize secondary structures such as α-helices or β-turns. nih.govmsu.edu The synthesis of such constrained peptides requires orthogonally protected amino acids, where the side-chain protecting groups can be removed without affecting the main chain or other side chains. google.compeptide.com The Z-group on the lysine side-chain (once the α-amino group is deprotected and incorporated into the peptide) can be selectively removed under specific conditions to allow for this cyclization. peptide.com This controlled, site-specific modification enables the creation of peptide analogues with enhanced structural definition, leading to improved biological activity and stability. rsc.org

Role in Drug Development Intermediates and Biopharmaceutical Research

The compound is widely recognized as a key intermediate in the synthesis of pharmaceuticals, especially peptide-based drugs. chemimpex.com Its role as a building block is crucial for constructing complex peptide sequences that form the basis of new therapeutic agents. ontosight.ai

Precursor in the Synthesis of Peptide-Based Drug Candidates

Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate is a valuable starting material in the synthesis of peptide derivatives for therapeutic applications. chemimpex.com The protecting groups on both the α-amino and carboxyl functions allow for its stepwise incorporation into a growing peptide chain, a fundamental process in both solution-phase and solid-phase peptide synthesis. ontosight.aigoogle.com For instance, it has been used as a reactant in the total synthesis of glucosepane, a complex crosslink implicated in the pathophysiology of diabetes and aging. rsc.org The use of such protected derivatives ensures that the reactive side-chain amine of lysine does not interfere with the peptide bond formation, allowing for the precise construction of the target peptide sequence. peptide.com This control is essential for developing peptide-drug conjugates (PDCs) and other complex biopharmaceuticals.

Utility in Recombinant Protein Production (specifically for the D-isomer)

Interestingly, the D-isomer of this compound, Nα-Z-D-lysine benzyl ester benzenesulfonate, has found utility in biotechnology, particularly in the production of recombinant proteins. nih.gov It has been reported to enhance both yields and stability during fermentation processes, which are critical aspects of biopharmaceutical manufacturing. nih.gov While the L-isomer is the natural form used in peptide synthesis to mimic biological molecules, the D-isomer's application highlights its distinct properties that can be leveraged in bioprocessing to improve the efficiency of producing therapeutic proteins. nih.govbiorxiv.org

Derivatization for Functional Materials Research

The lysine side chain, with its primary amine, is a versatile handle for chemical modification. After deprotection, this amine can be used to attach the lysine-containing molecule to various substrates or to conjugate it with other functional molecules. Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate serves as a precursor for these applications, providing a stable source of lysine that can be functionalized in a controlled manner.

Grafting onto Surfaces for Antifouling and Antibacterial Property Development

Biofouling, the unwanted adhesion of proteins and microorganisms to surfaces, is a major problem in biomedical devices and marine applications. rsc.orgksbm.or.kr Surfaces can be rendered resistant to fouling by grafting them with specific molecules. Poly-L-lysine (PLL) and other lysine-based polymers are used to create such coatings. rsc.orgacs.org The positively charged amino groups on lysine residues can interact with negatively charged bacterial cell membranes, leading to antimicrobial activity. nih.govjst.go.jp

The general strategy involves attaching a lysine derivative to a surface. For example, a poly(L-lysine) backbone can be self-assembled onto a negatively charged surface like silicon oxide. acs.org These backbones can then be further modified to enhance their antifouling properties. rsc.orgacs.org In one study, lysine methacrylamide (B166291) was used to create polymer brushes on a membrane surface, significantly improving its antifouling and wetting properties. researchgate.net Another approach created a bifunctional surface by grafting copolymers of lysine derivatives containing both quaternary ammonium (B1175870) (for antibacterial action) and benzyl ester groups (for modulating hydrophobicity). acs.org As a protected lysine building block, Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate is a suitable starting material for synthesizing the monomers required for these surface grafting applications, following appropriate deprotection and modification steps.

Functionalization Strategies for Bioconjugation in Research Probes

Bioconjugation is the process of linking molecules, such as proteins or peptides, to other molecules like fluorescent dyes or drugs. The lysine side-chain amine is a common target for these modifications due to its nucleophilicity. nih.gov After incorporating the protected lysine into a peptide and selectively removing the side-chain protecting group, the exposed amine becomes available for reaction. peptide.com

This strategy is widely used to create fluorescently labeled peptides for imaging and research. nih.govbeilstein-journals.org For example, a differentially protected lysine, Fmoc-Lys(Tfa)-OH, was incorporated into a peptide to allow for the specific attachment of a rhodamine fluorescent tag to the ε-amino group. beilstein-journals.org Another strategy involves converting the lysine side chain into a bioorthogonal handle, such as an aldehyde, which can then be selectively reacted with a probe. nih.gov These methods enable the creation of highly specific research tools for studying biological processes, and they rely on the availability of precisely protected amino acid building blocks like Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate to control the site of conjugation. nih.govrsc.org

Table of Physicochemical Properties

Property Value
IUPAC Name benzenesulfonic acid;benzyl (2S)-2-(benzyloxycarbonylamino)-6-aminohexanoate
Molecular Formula C₂₇H₃₂N₂O₇S
Molecular Weight 528.6 g/mol
CAS Number 68973-36-4

| Form | Solid |

Table of Applications

Section Application Area Specific Use Key Function of Compound
4.3.3 Bioactive Peptide Analogues Conformational restriction via lactam bridging Provides a protected lysine side-chain for controlled, site-specific cyclization.
4.4.1 Drug Development Precursor for peptide-based drug candidates (e.g., glucosepane) Serves as a key building block in complex peptide synthesis.
4.4.2 Biopharmaceutical Research Enhancing recombinant protein production (D-isomer) Improves yield and stability in fermentation processes.
4.5.1 Functional Materials Development of antifouling and antibacterial surfaces Acts as a precursor to lysine monomers for surface grafting.

| 4.5.2 | Research Probes | Functionalization for bioconjugation (e.g., fluorescent labeling) | Enables site-specific attachment of probes after deprotection of the lysine side chain. |

Mechanistic Investigations and Reaction Pathway Analysis Involving Nα Benzyloxycarbonyl L Lysine Benzyl Ester Benzenesulfonate

Elucidation of Reaction Mechanisms in Coupling and Derivatization Reactionsacs.orgnih.gov

The reactivity of Z-Lys-obzl is dictated by its protected functional groups. The primary amine on the lysine (B10760008) side chain (ε-amine) remains free for specific modifications, while the protected α-amino and carboxyl groups are poised for peptide bond formation under controlled conditions.

Reductive amination is a powerful method for forming carbon-nitrogen bonds, often employed to create peptide bond isosteres (e.g., reduced amides, -CH₂-NH-) or to derivatize the ε-amino group of lysine. The reaction typically proceeds via a two-step, one-pot sequence involving the formation of a Schiff base (imine) between an amine and a carbonyl compound, followed by its reduction.

When using a derivative like Z-Lys-obzl, the free ε-amino group can be reacted with an aldehyde or ketone. The resulting imine intermediate is then reduced using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

A critical aspect of this pathway is the management of stereochemistry. The chiral center at the α-carbon of the lysine backbone is susceptible to racemization, particularly if the reaction conditions are not carefully controlled. For instance, prolonged exposure to conditions that allow for the pre-formation of an imine can lead to significant epimerization. escholarship.org The choice of reducing agent and reaction temperature is crucial; conditions must be sufficiently mild to prevent overreduction of other functional groups or epimerization of the sensitive α-carbon. acs.org

Table 1: Key Factors in Reductive Amination of Lysine Derivatives

Factor Influence on Reaction Mitigation Strategy
Imine Formation Time Prolonged time can lead to epimerization at the α-carbon. escholarship.org Minimize the time between imine formation and reduction.
Reducing Agent Harsh agents can cause overreduction of ester or carbamate (B1207046) groups. Use mild, selective reagents like NaBH₃CN or NaBH(OAc)₃.
Temperature Higher temperatures can increase the rate of epimerization. acs.org Conduct the reaction at controlled, often sub-ambient, temperatures.

| pH | pH affects the rate of both imine formation and reduction. | Maintain optimal pH to ensure efficient reaction without promoting side reactions. |

Amidation: In peptide synthesis, the primary application of Z-Lys-obzl involves the formation of a peptide bond (amidation). This requires the deprotection of the α-amino group (removal of the Z-group) to allow coupling with an activated carboxylic acid, or the activation of its own carboxyl group (as the benzyl (B1604629) ester) for reaction with another amine. More commonly, a precursor like Nα-Z-Nε-Boc-L-lysine is used, where the carboxyl group is free for activation.

The mechanism involves the activation of the carboxylic acid, typically with a coupling reagent, to form a highly reactive intermediate. Common methods include:

Mixed Anhydride (B1165640) Method: The carboxylic acid is reacted with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base to form a mixed anhydride. This activated species is then susceptible to nucleophilic attack by the amino group of the incoming amino acid ester. acs.org

Carbodiimide Method: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), activate the carboxyl group to form an O-acylisourea intermediate. This intermediate can then react directly with the amine or form a more stable active ester with the additive, which then undergoes amidation. thieme-connect.de

Esterification: While Z-Lys-obzl already possesses a benzyl ester, understanding esterification mechanisms is key to its synthesis. The benzyl ester is typically formed by reacting the Z-protected lysine with benzyl alcohol under acidic conditions (Fischer esterification) or via other methods like using 2-benzyloxy-1-methylpyridinium triflate (Dudley's reagent). ebin.pub These reactions proceed via nucleophilic acyl substitution, where the alcohol attacks the protonated or activated carboxyl group. organic-chemistry.org

Reductive Amination Pathways and Stereochemical Outcomes

Studies on Stereoselectivity and Diastereoselectivity in Synthetic Transformationsacs.org

Maintaining the stereochemical integrity of the α-carbon is paramount during all synthetic transformations. The primary risk is epimerization (the conversion of the L-amino acid to a mixture of L- and D-isomers), which can occur under basic conditions or during the activation of the carboxyl group. mdpi.com

The principal mechanism for epimerization during peptide coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.com

The carboxyl group of the Z-protected lysine is activated by a coupling reagent.

The carbonyl oxygen of the Z-protecting group attacks the activated carboxyl carbon, cyclizing to form the oxazolone (B7731731).

The proton at the α-carbon of the oxazolone is highly acidic and can be readily abstracted by a base.

Subsequent re-protonation can occur from either face, leading to racemization.

Studies show that the choice of coupling reagents, solvents, and additives significantly impacts the degree of epimerization. The use of urethane-based protecting groups like Z or Boc is known to suppress oxazolone formation compared to other N-acyl groups. Furthermore, additives like HOBt or HOAt can minimize epimerization by rapidly converting the initial activated species into an active ester, which is less prone to cyclization. mdpi.com The use of propanephosphonic acid anhydride (T3P) in combination with a non-nucleophilic base like pyridine (B92270) has also been shown to be effective for amide bond formation with minimal epimerization. researchgate.net

Identification, Characterization, and Mitigation of Synthetic By-products and Side Reactionsmdpi.com

Beyond epimerization, other side reactions can compromise the yield and purity of the final peptide product.

Diketopiperazine (DKP) formation is a major intramolecular side reaction that occurs in dipeptide esters, leading to cleavage of the peptide from the resin or decomposition in solution. nih.gov The reaction involves the nucleophilic attack of the terminal α-amino group on the ester carbonyl, forming a stable six-membered cyclic dipeptide.

This side reaction is particularly prevalent under basic conditions, such as those used for Fmoc-deprotection, and is highly dependent on the amino acid sequence. nih.govpeptide.com Peptides with proline at the second position are especially susceptible. peptide.com

Strategies to Mitigate DKP Formation:

Use of Hindered Resins: In solid-phase synthesis, using a sterically bulky resin like 2-chlorotrityl chloride resin can inhibit the back-biting cyclization. peptide.com

Protonation of the N-terminus: Keeping the N-terminal amine protonated (as a salt) until the coupling step minimizes its nucleophilicity. In situ neutralization protocols are often employed to achieve this. peptide.com

Protecting Group Modification: In some cases, converting the C-terminal ester to a hydrazide can prevent DKP formation during the deprotection of the N-terminal residue. thieme-connect.de The use of alternative N-terminal protecting groups, such as the base-labile Bsmoc group, can also suppress this side reaction. researchgate.net

The control of epimerization, as introduced in section 5.2, is a central challenge in peptide chemistry. The risk is highest for amino acid residues whose α-protons are more acidic or when using highly activating coupling conditions. mdpi.com

Table 2: Strategies for Controlling Epimerization

Strategy Mechanism of Action Examples
Coupling Reagent Additives Intercept the highly reactive activated intermediate to form a less reactive, but still efficient, active ester that is less prone to oxazolone formation. mdpi.com HOBt, HOAt, HODhbt
Urethane Protecting Groups The electronic nature of groups like Z and Boc disfavors the formation of the oxazolone intermediate compared to simple acyl groups. Z- (Benzyloxycarbonyl), Boc- (tert-Butoxycarbonyl)
Optimized Reagents Use of phosphonium (B103445) (BOP, PyBOP) or aminium/uronium salts (HATU, HBTU) which promote rapid coupling, minimizing the lifetime of the activated species. mdpi.com HATU, HBTU, T3P researchgate.net
Base Selection Use of sterically hindered, non-nucleophilic bases to minimize α-proton abstraction. Diisopropylethylamine (DIEA), 2,4,6-Collidine

| Low Temperature | Reduces the rate of the epimerization side reaction more significantly than the desired coupling reaction. | Couplings performed at 0 °C or below. |

By carefully selecting protecting groups, coupling reagents, and reaction conditions, chemists can navigate the complex reaction pathways involving Z-Lys-obzl benzenesulfonate (B1194179), enabling the stereochemically precise synthesis of complex molecular architectures.

Analytical Methodologies for Research Characterization of Nα Benzyloxycarbonyl L Lysine Benzyl Ester Benzenesulfonate and Its Synthetic Products

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for verifying the molecular structure of Nα-Benzyloxycarbonyl-L-lysine Benzyl (B1604629) Ester Benzenesulfonate (B1194179). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy each provide unique and complementary information about the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework of the molecule.

¹H NMR spectra are used to identify the number and types of protons in the molecule. For Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate, the spectrum would be expected to show distinct signals corresponding to the protons of the lysine (B10760008) side chain, the α-proton, and the protons of the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups, as well as the benzenesulfonate counter-ion. While detailed spectra for this specific salt are not widely published, data from closely related structures, such as those incorporated into larger peptidomimetics, can provide expected chemical shift ranges. chem-soc.si The aromatic protons of the Z, Bzl, and benzenesulfonate groups would typically appear in the downfield region (around 7.3-7.8 ppm). The benzylic protons of the protecting groups would be expected around 5.1-5.2 ppm. The α-proton of the lysine backbone and the various methylene (B1212753) groups of the lysine side chain would resonate in the upfield region.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum for this compound would display signals for the carbonyl carbons of the ester and carbamate (B1207046) groups, the aromatic carbons of the three phenyl rings, the benzylic carbons, and the aliphatic carbons of the lysine side chain. chem-soc.si The presence of the benzenesulfonate salt is also confirmed by signals corresponding to the carbons of its phenyl ring. Purity assessment by NMR is also common, with some suppliers guaranteeing a purity of ≥ 97% by this method. chemimpex.com

A summary of expected NMR data is presented below.

Functional Group Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Aromatic Protons (Z, Bzl, benzenesulfonate)7.3 - 7.8127 - 137
Benzylic Protons (CH₂)5.1 - 5.266 - 67
Lysine α-CH~4.0 - 4.3~58
Lysine Side Chain (CH₂)~1.3 - 3.1~22 - 40
Carbonyl Carbons (C=O)-~156, ~171

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESMS)

Mass spectrometry is a powerful tool for determining the molecular weight of Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate and for obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing such polar, non-volatile compounds. chem-soc.si

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate. The infrared spectrum provides a molecular fingerprint, with characteristic absorption bands indicating the presence of specific chemical bonds.

For a similar compound, Nα-Benzyloxycarbonyl-O-benzyl-(L)-lysine p-toluene sulphonate, characteristic IR peaks (in Nujol) were observed at 3370, 1735, and 1692 cm⁻¹. prepchem.com These can be attributed to N-H stretching, the ester C=O stretching, and the carbamate C=O stretching, respectively. Additional peaks would be expected for the aromatic C-H and C=C bonds of the phenyl rings and the S=O stretching of the sulfonate group. The analysis of such spectra confirms the presence of the key functional moieties within the molecule.

Functional Group Expected FTIR Absorption (cm⁻¹)
N-H Stretch (Amide)~3300 - 3400
C-H Stretch (Aromatic)~3030 - 3100
C-H Stretch (Aliphatic)~2850 - 2960
C=O Stretch (Ester)~1735
C=O Stretch (Carbamate)~1690
C=C Stretch (Aromatic)~1450 - 1600
S=O Stretch (Sulfonate)~1040, ~1120

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for both the purification of Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate and for the assessment of its purity, as well as the purity of its subsequent synthetic products.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate. Commercial suppliers often state a purity of ≥95% or ≥98% as determined by HPLC. caymanchem.com

Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is passed through a hydrophobic stationary phase (such as C18) with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like trifluoroacetic acid (TFA). The retention time of the compound is characteristic under specific conditions (column, mobile phase, flow rate, and temperature) and the peak area is proportional to its concentration, allowing for quantitative purity assessment. Preparative HPLC can also be used for the purification of the compound and its derivatives. uni-regensburg.de

Application of Ion-Exchange Chromatography for Protected Peptide Esters

Ion-exchange chromatography (IEX) is a valuable technique for the purification of charged molecules like amino acid derivatives and peptides. acs.org For Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate, which exists as a salt with a positively charged amino group (at the epsilon position of lysine) and a negatively charged benzenesulfonate counter-ion, IEX can be a powerful purification tool.

Specifically, cation-exchange chromatography can be utilized. In this method, the positively charged protected lysine derivative binds to a negatively charged stationary phase (e.g., a resin with sulfonate groups). jmb.or.kr Impurities that are neutral or negatively charged will pass through the column. The bound compound can then be eluted by changing the pH or by increasing the concentration of a counter-ion in the mobile phase. This technique is particularly useful for removing unreacted starting materials or by-products from synthesis reactions. The use of IEX has been described for the purification of various protected peptide esters, highlighting its utility in this class of compounds. researchgate.net For instance, studies on lysine purification have demonstrated the effectiveness of cation-exchange columns in separating lysine from other components based on its charge state, which is pH-dependent. jmb.or.kr

Biochemical Research Applications and Investigational Targets of Nα Benzyloxycarbonyl L Lysine Benzyl Ester Benzenesulfonate

Function as a Biochemical Assay Reagent and Reference Compound in Enzymatic and Protein Studies

Z-Lys-OBzl benzenesulfonate (B1194179) is widely categorized as a biochemical assay reagent. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com In this capacity, it is employed in various laboratory settings to facilitate the study of enzyme kinetics, protein interactions, and other biochemical processes. chemimpex.com Its stable, solid form and solubility in organic solvents like DMSO and ethanol (B145695) make it a practical tool for creating stock solutions used in experimental assays. caymanchem.com

The compound serves as a valuable building block in the synthesis of peptide-based reagents. chemimpex.comchemimpex.com These synthetic peptides are then used as substrates or inhibitors in enzymatic assays to characterize the activity and specificity of enzymes, particularly proteases and peptidases. chemimpex.commedchemexpress.com By incorporating the protected lysine (B10760008) structure of Z-Lys-OBzl benzenesulfonate, researchers can design molecules that mimic natural substrates, allowing for detailed investigation of enzyme mechanisms. chemimpex.com

Research on Succinylated Proteins Utilizing this compound as a Reference

The compound is explicitly used as a reference compound in research focused on succinylated proteins. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu Succinylation is a post-translational modification where a succinyl group is added to a lysine residue on a protein. nih.gov This modification can significantly alter the protein's structure and function by changing the local charge from positive (lysine) to negative (succinyllysine). nih.gov

In a foundational study on the digestibility of modified proteins, this compound was used in the context of investigating succinylated proteins. caymanchem.comcaymanchem.com The research explored how succinylation affects the breakdown of proteins by digestive enzymes like pepsin and pancreatic proteases. caymanchem.comcaymanchem.com Using reference compounds like this compound helps in developing and validating analytical methods to detect and quantify succinylation in complex biological samples. The study of this modification is crucial as it is implicated in cellular metabolism and regulation. nih.gov

Investigations into Enzymatic Inhibition and Design of Biological Ligands

The structural attributes of this compound make it a key starting material for the rational design of enzyme inhibitors and biological ligands. Its protected lysine framework allows chemists to build more complex molecules targeted at the active sites of specific enzymes. chem-soc.si

This compound, in its H-L-Lys(Z)-OBzl form, is a critical reactant in the synthesis of potential inhibitors for the MurE enzyme. chem-soc.siresearchgate.net MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:L-lysine ligase) is an essential enzyme in the bacterial cell wall peptidoglycan synthesis pathway, making it an attractive target for new antibacterial agents. researchgate.netnih.gov

In the development of MurE inhibitors, researchers have synthesized peptidomimetics, which are molecules that mimic the structure of the natural peptide substrate of the enzyme. chem-soc.siresearchgate.net this compound has been used in coupling reactions to create these mimics. For example, it was coupled with 1-(Boc)piperidine-4-carboxylic acid to produce a dipeptide analogue, and also used in reductive amination reactions to form transition-state analogues designed to bind tightly to the MurE active site. chem-soc.siresearchgate.net

Synthetic Step Reactants Product Research Goal Reference
Coupling Reaction1-(Boc)piperidine-4-carboxylic acid, H-L-Lys(Z)-OBzlDipeptide analogue (18)Synthesis of MurE product analogues chem-soc.siresearchgate.net
Reductive AminationAldehyde (13), L-Lys(Z)-OBzlReduced dipeptide analogue (14)Synthesis of transition-state analogues chem-soc.si
Reductive AminationAldehyde (6), H-L-Lys(Z)-OBzldi-Boc-D-Glu-ψ[CH2NH]-L-Lys(Z)-OBzl (7)Synthesis of methyleneamino pseudodipeptides chem-soc.siresearchgate.net

Derivatives of lysine are fundamental in creating substrates and inhibitors for studying proteases and peptidases, enzymes that cleave peptide bonds. researchgate.netgoogle.com.na Peptidyl-lys metalloendopeptidases, for instance, are a class of enzymes that specifically cleave peptide bonds at lysine residues. nih.gov

This compound serves as a building block for synthesizing specific substrates used to measure the activity of these enzymes. bertin-bioreagent.comcaymanchem.com For example, fluorogenic substrates can be created where the cleavage of a peptide containing a lysine derivative releases a fluorescent molecule, allowing for sensitive detection of enzyme activity. medchemexpress.com The use of protected amino acids like this compound is crucial for the stepwise synthesis of these specific peptide sequences. chemimpex.com

Development and Evaluation of MurE Enzyme Inhibitors

Interrogation of Biochemical Pathways and Biological Processes

Beyond its use as a reagent for studying individual enzymes, this compound plays a role in investigating broader biological pathways and the formation of complex biomolecules involved in disease.

A significant application of this compound is its use as a reactant in the total synthesis of glucosepane (B12743330). guidechem.comchemicalbook.combertin-bioreagent.comcaymanchem.com Glucosepane is one of the most prevalent protein cross-links in the human body and is an advanced glycation end-product (AGE). chemicalbook.comcaymanchem.com AGEs are a diverse group of molecules formed from the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. nih.govmdpi.com

The accumulation of AGEs, including glucosepane, is strongly implicated in the pathophysiology of aging and chronic diseases such as diabetes, atherosclerosis, and Alzheimer's disease. chemicalbook.comnih.govmdpi.commdpi.com They contribute to disease by altering the structure and function of proteins and by promoting oxidative stress and inflammation through receptor binding. nih.govmdpi.com The synthesis of glucosepane, enabled by starting materials like this compound, is critical for creating standards to study its biological effects and for developing inhibitors of its formation. caymanchem.comcaymanchem.com This research provides vital insights into the chemical mechanisms underlying the progression of age-related and metabolic diseases. chemicalbook.com

Conclusion and Future Research Directions

Synthesis of Nα-Benzyloxycarbonyl-L-lysine Benzyl (B1604629) Ester Benzenesulfonate (B1194179) in Chemical and Biochemical Research

The synthesis of Z-Lys-obzl benzenesulfonate is a well-established process in organic chemistry, primarily utilized to create a protected form of the amino acid L-lysine for use in peptide synthesis. A common synthetic route involves the reaction of Nα-Benzyloxycarbonyl (L) lysine (B10760008) with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. prepchem.comprepchem.com In a typical procedure, the reactants are heated under reflux in a solvent mixture like toluene (B28343) and benzyl alcohol. prepchem.comprepchem.com Water generated during the esterification reaction is removed azeotropically using a Dean and Stark apparatus to drive the reaction to completion. prepchem.com

The resulting product, Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester, is then isolated as its benzenesulfonate salt. This salt form often improves the compound's crystallinity and stability, making it easier to handle and purify. chemimpex.com The benzyloxycarbonyl (Z) group protects the alpha-amino group, while the benzyl (obzl) ester protects the carboxylic acid group of lysine. This dual protection is crucial for its application as a building block, preventing unwanted side reactions during the stepwise assembly of peptide chains. chemimpex.comchemimpex.com The synthesis provides a versatile intermediate for chemists, enabling the selective deprotection and modification of the lysine side chain's epsilon-amino group.

Emerging Synthetic Strategies and Advanced Applications

While the fundamental synthesis has been established, research continues to refine and apply this compound in innovative ways. It is a key intermediate in the synthesis of complex biomolecules and materials. chemimpex.com

Advanced Applications:

Peptide Synthesis: The primary application remains its role as a building block in both solution-phase and solid-phase peptide synthesis. chemimpex.combertin-bioreagent.com Its protected functional groups allow for its incorporation into a growing peptide chain, with the protecting groups removed at a later stage. This has been instrumental in the synthesis of various peptide derivatives. bertin-bioreagent.comcaymanchem.com

Synthesis of Glucosepane (B12743330): this compound has been used as a reactant in the concise total synthesis of glucosepane. bertin-bioreagent.comcaymanchem.comchemicalbook.com Glucosepane is a complex cross-link formed from glucose and lysine and arginine residues in proteins, and it is believed to play a role in the pathophysiology of diabetes and aging. chemicalbook.com

Bioconjugates and Advanced Materials: The compound is employed in the development of advanced materials and bioconjugates. chemimpex.com Its structure allows it to form stable complexes with other biomolecules, opening avenues for applications in drug design and targeted therapy. chemimpex.com

Drug Delivery Systems: Researchers utilize this compound in drug formulation and delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients. chemimpex.comchemimpex.com

Emerging Synthetic Strategies:

Emerging strategies focus on incorporating such building blocks into more complex architectures. For instance, research into highly branched or dendritic polypeptides utilizes N-carboxyanhydride (NCA) derivatives of protected amino acids like lysine. researchgate.net These methods, involving repetitive polymerization and deprotection steps, allow for the creation of macromolecules with potential in medical applications. researchgate.net The principles behind using protected lysine derivatives like this compound are fundamental to these advanced synthetic approaches.

Table 1: Key Research Findings for this compound

Research Area Finding Reference(s)
Peptide Synthesis Serves as a key building block for synthesizing peptide derivatives. caymanchem.com, bertin-bioreagent.com
Glucosepane Synthesis Utilized as a crucial reactant in the total synthesis of glucosepane. caymanchem.com, chemicalbook.com
Drug Delivery Improves stability and solubility of therapeutic agents in drug delivery systems. chemimpex.com, chemimpex.com
Biochemical Assays Used as a reagent to study enzyme activity and protein interactions. chemimpex.com
Biochemical Probes Identified as a biochemical probe for research applications. medchemexpress.eu

Potential for Developing Novel Biochemical Probes and Modulators in Academic Research

The unique chemical properties of this compound make it a valuable tool in biochemical research, with significant potential for the development of new probes and modulators. It is already utilized as a reagent in various biochemical assays to study enzyme activity and protein interactions. chemimpex.com

Its classification as a biochemical probe highlights its utility in investigating biological systems. medchemexpress.eu For example, derivatives of protected amino acids are fundamental in creating specific substrates for enzymes. The hydrolysis of such substrates, like the related N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide by the enzyme papain, allows researchers to study enzyme kinetics and mechanisms in detail. nih.gov

Future research could focus on modifying the this compound structure to create more sophisticated molecular tools. By attaching fluorescent tags, cross-linking agents, or other reporter groups, it could be transformed into highly specific probes for imaging and identifying protein-protein interactions within a cellular context. Furthermore, its use in synthesizing peptide-metal complex conjugates demonstrates its adaptability for creating novel structures with specific functions, such as agents for protein separation and analysis. uni-regensburg.de The development of such tools is crucial for advancing our understanding of complex biological pathways and for identifying new therapeutic targets.

Table 2: Compound Names

Common Abbreviation/Name Full Chemical Name
This compound Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester Benzenesulfonate
Z-Lysine Nα-Benzyloxycarbonyl-L-lysine
p-toluenesulfonic acid 4-Methylbenzenesulfonic acid
Z-Lys-pNA N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide
Glucosepane A lysine-arginine protein cross-link derived from glucose

Q & A

Q. What multivariate factors influence the photochemical applications of benzenesulfonate derivatives?

  • Methodological Answer : Chromophoric ionic liquids (ILs) with UV-emitting anions (e.g., 4-(2-phenyloxazol-5-yl) benzenesulfonate) enable VIS-to-UV photon upconversion. Optimize cation-anion pairing to balance emissive properties and stability .

Data Analysis & Reporting Guidelines

Q. How should I present conflicting data on this compound’s degradation pathways?

  • Methodological Answer : Use statistical analysis (e.g., ANOVA) to compare degradation rates under varying pH/temperature. Report uncertainties from instrumentation (e.g., HPLC retention time drift) and justify conclusions using error bars and confidence intervals .

Q. What are the ethical standards for citing prior work on benzenesulfonate chemistry?

  • Methodological Answer : Cite original publications for known compounds and methods. For new compounds, provide full synthetic and characterization data. Avoid non-peer-reviewed sources (e.g., Benchchem) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.